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Compound of Interest

Compound Name: ML192

Cat. No.: B15602871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR)

antagonist, ML192, focusing on its selectivity and cross-reactivity with other GPCRs. The

information presented herein is supported by experimental data to aid researchers in

evaluating its suitability for their studies.

Introduction
ML192 is a small molecule identified as a selective antagonist for the orphan G protein-coupled

receptor 55 (GPR55). Its discovery has provided a valuable tool for elucidating the

physiological and pathological roles of GPR55. Understanding the selectivity profile of ML192
is crucial for interpreting experimental results and for its potential development as a therapeutic

agent. This guide summarizes the available data on its cross-reactivity against other relevant

GPCRs and details the experimental protocols used to determine its activity.

GPR55 Signaling
GPR55 is known to couple to several G protein subtypes, including Gαq, Gα12, and Gα13.

Activation of these pathways leads to downstream signaling events such as the mobilization of

intracellular calcium, activation of RhoA, and phosphorylation of extracellular signal-regulated

kinase (ERK). ML192 exerts its antagonist activity by blocking these signaling cascades.
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Figure 1: GPR55 Signaling Pathways and Point of Inhibition by ML192.

Cross-Reactivity Profile of ML192
The selectivity of ML192 has been assessed against other GPCRs, particularly those that are

closely related or share similar ligands, such as the cannabinoid receptors (CB1 and CB2) and

GPR35.
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Receptor Assay Type
ML192
Activity

Potency
(IC₅₀)

Selectivity
vs GPR55

Reference

GPR55
β-arrestin

recruitment
Antagonist 1.08 µM - [1]

GPR35
β-arrestin

recruitment

No significant

antagonist or

agonist

activity

> 49 µM > 45-fold [1]

CB1
β-arrestin

recruitment

No significant

antagonist or

agonist

activity

> 49 µM > 45-fold [1]

CB2
β-arrestin

recruitment

No significant

antagonist or

agonist

activity

> 49 µM > 45-fold [1]

Table 1: Summary of ML192 Cross-Reactivity Data. Data from the original probe report for

ML192 (CID 1434953) indicates its selectivity for GPR55 over GPR35, CB1, and CB2

receptors[1].

Supporting Experimental Data
ML192 has been shown to inhibit downstream signaling pathways activated by GPR55

agonists.
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Assay Cell Line Agonist ML192 IC₅₀

β-arrestin Trafficking U2OS

L-α-

lysophosphatidylinosit

ol (LPI)

0.70 µM

ERK1/2

Phosphorylation
U2OS LPI 1.1 µM

PKCβII Translocation U2OS LPI
Active, specific IC₅₀

not reported

Table 2: Functional Antagonism of ML192 on GPR55 Downstream Signaling.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay (Tango Assay)
This assay quantifies the interaction between an activated GPCR and β-arrestin.
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Figure 2: Workflow for the Tango β-arrestin recruitment assay.

Protocol:

Cell Plating: Seed U2OS cells co-expressing the GPR55-TEV fusion protein and the β-

arrestin-tobacco etch virus (TEV) protease fusion protein into 384-well plates.
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Compound Addition: Add ML192 at various concentrations to the wells and incubate for a

pre-determined time.

Agonist Stimulation: Add a known GPR55 agonist, such as LPI, at a concentration that elicits

a submaximal response (e.g., EC₈₀).

Incubation: Incubate the plates to allow for receptor activation, β-arrestin recruitment, and

subsequent cleavage of the transcription factor from the GPCR.

Reporter Gene Expression: The released transcription factor translocates to the nucleus and

drives the expression of a reporter gene (e.g., luciferase).

Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the

resulting signal (e.g., luminescence) using a plate reader.

Data Analysis: Calculate the percent inhibition of the agonist response by ML192 and

determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (HTRF)
This assay measures the phosphorylation of ERK1/2, a key downstream event in many GPCR

signaling pathways.
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HTRF Phospho-ERK1/2 Assay Workflow
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Figure 3: Workflow for the HTRF phospho-ERK1/2 assay.

Protocol:

Cell Culture: Culture U2OS cells expressing GPR55 in a 96-well plate.

Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal ERK

phosphorylation.
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Compound Treatment: Treat the cells with varying concentrations of ML192, followed by

stimulation with an agonist like LPI.

Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.

HTRF Reaction: Add a mixture of two HTRF-labeled antibodies to the cell lysate: an anti-total

ERK1/2 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-

phospho-ERK1/2 antibody labeled with an acceptor fluorophore (e.g., d2).

Signal Measurement: If ERK1/2 is phosphorylated, the two antibodies bind in close proximity,

allowing for Förster Resonance Energy Transfer (FRET). Measure the time-resolved

fluorescence signal at the acceptor's emission wavelength.

Data Analysis: Determine the IC₅₀ of ML192 by plotting the inhibition of agonist-induced

ERK1/2 phosphorylation against the concentration of ML192.

PKCβII Translocation Assay
This assay visualizes the movement of PKCβII from the cytosol to the plasma membrane upon

GPR55 activation.

Protocol:

Cell Transfection: Transfect U2OS cells with a plasmid encoding for a fluorescently tagged

PKCβII (e.g., PKCβII-GFP).

Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell

imaging.

Compound Incubation: Incubate the cells with ML192 at the desired concentration.

Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) to the cells.

Live-Cell Imaging: Acquire fluorescence images of the cells at different time points before

and after agonist addition using a confocal or high-content imaging system.

Image Analysis: Quantify the translocation of PKCβII-GFP from the cytosol to the plasma

membrane by measuring the change in fluorescence intensity in these cellular
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compartments.

Data Interpretation: A reduction in agonist-induced translocation in the presence of ML192
indicates its antagonistic activity.

Conclusion
ML192 is a selective GPR55 antagonist with minimal cross-reactivity against the closely related

GPCRs GPR35, CB1, and CB2. Its ability to potently inhibit GPR55-mediated downstream

signaling, including β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation,

makes it a valuable pharmacological tool for studying the biology of GPR55. Researchers

should, however, always consider the possibility of off-target effects in their experimental

systems and, where possible, use multiple tool compounds to validate their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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